3-(2,3-Dibromopropoxy)propane-1,2-diol
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Overview
Description
3-(2,3-Dibromopropoxy)propane-1,2-diol is an organic compound with the molecular formula C6H12Br2O3 It is characterized by the presence of two bromine atoms attached to a propoxy group, which is further connected to a propane-1,2-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dibromopropoxy)propane-1,2-diol typically involves the reaction of propane-1,2-diol with 2,3-dibromopropanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and other reaction parameters to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dibromopropoxy)propane-1,2-diol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the bromine atoms can yield debrominated products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under aqueous conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Formation of hydroxyl derivatives.
Oxidation: Production of oxides or carboxylic acids.
Reduction: Generation of debrominated alcohols.
Scientific Research Applications
3-(2,3-Dibromopropoxy)propane-1,2-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,3-Dibromopropoxy)propane-1,2-diol involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of its effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromophenoxy)propane-1,2-diol: Similar structure but with a bromophenoxy group instead of a dibromopropoxy group.
3-(2,3-Dichloropropoxy)propane-1,2-diol: Contains chlorine atoms instead of bromine.
3-(2,3-Diiodopropoxy)propane-1,2-diol: Contains iodine atoms instead of bromine.
Uniqueness
3-(2,3-Dibromopropoxy)propane-1,2-diol is unique due to the presence of two bromine atoms, which impart distinct chemical properties and reactivity compared to its analogs. The bromine atoms enhance its ability to participate in substitution and other reactions, making it a valuable compound in various chemical and biological applications .
Properties
CAS No. |
59778-15-3 |
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Molecular Formula |
C6H12Br2O3 |
Molecular Weight |
291.97 g/mol |
IUPAC Name |
3-(2,3-dibromopropoxy)propane-1,2-diol |
InChI |
InChI=1S/C6H12Br2O3/c7-1-5(8)3-11-4-6(10)2-9/h5-6,9-10H,1-4H2 |
InChI Key |
OBVZGDWMAIVICC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COCC(CBr)Br)O)O |
Origin of Product |
United States |
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